"N-2-(Hydroxyethyl)-L-valine" chemical properties and structure
"N-2-(Hydroxyethyl)-L-valine" chemical properties and structure
An In-depth Technical Guide to N-2-(Hydroxyethyl)-L-valine: From Chemical Structure to Biomarker Application
Introduction
N-2-(Hydroxyethyl)-L-valine is a modified amino acid of significant interest in the fields of toxicology, occupational health, and biomedical research. While structurally a simple derivative of the essential amino acid L-valine, its true importance lies in its formation in vivo as a stable adduct. This molecule serves as a critical and widely recognized biomarker for assessing cumulative exposure to ethylene oxide, a potent industrial chemical and carcinogen.[1][2] The formation of N-2-(Hydroxyethyl)-L-valine in hemoglobin provides a reliable molecular dosimeter, enabling researchers and clinicians to quantify exposure from sources such as industrial emissions and tobacco smoke.[3]
This guide offers a comprehensive technical overview of N-2-(Hydroxyethyl)-L-valine for researchers, scientists, and drug development professionals. It details the molecule's fundamental chemical properties and structure, explores its biological significance, and provides validated methodologies for its analysis in biological matrices. The narrative is designed to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding of this important biomarker.
Part 1: Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular characteristics of N-2-(Hydroxyethyl)-L-valine is fundamental to its synthesis, analysis, and interpretation as a biomarker.
Chemical Identity and Structure
N-2-(Hydroxyethyl)-L-valine is an N-substituted amino acid. The core of the molecule is L-valine, an essential branched-chain amino acid. The substitution occurs at the alpha-amino group, where a 2-hydroxyethyl group (-CH₂CH₂OH) is attached. The stereochemistry is retained from the parent L-valine, resulting in the (2S) configuration at the chiral center. This specific stereoisomer is the form produced in biological systems.
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IUPAC Name: (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid[4]
The presence of the hydroxyl and carboxylic acid groups makes the molecule polar, while the isopropyl side chain from the valine residue imparts some hydrophobic character.
Physicochemical Properties
The physicochemical properties of N-2-(Hydroxyethyl)-L-valine dictate its behavior in analytical systems and biological environments. The data below, computed by PubChem, provides key molecular descriptors.
| Property | Value | Source |
| Molecular Weight | 161.20 g/mol | [4][8][10] |
| Exact Mass | 161.10519334 Da | [4][10] |
| XLogP3 | -2.2 | [4][10] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 4 | [4] |
| Polar Surface Area | 72.6 Ų | [4][10] |
| Solubility | Soluble in Water and DMSO | [] |
Part 2: Synthesis and Characterization
While N-2-(Hydroxyethyl)-L-valine is primarily of interest as a metabolite, a pure analytical standard is essential for its quantification in biological samples. Custom synthesis is often required.
Retrosynthetic Analysis and Strategy
A logical and efficient synthetic approach is the direct alkylation of the primary amine of L-valine. The most common methods for such a transformation involve reaction with either ethylene oxide or a 2-haloethanol, such as 2-bromoethanol.
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Causality of Choice: The reaction with 2-bromoethanol under basic conditions is a robust and well-established method for N-alkylation of amino acids. The base is required to deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic carbon of the 2-bromoethanol. A protecting group for the carboxylic acid is generally not required if the reaction pH is carefully controlled, as the carboxylate is a much weaker nucleophile than the amine.
Caption: Synthetic strategy for N-2-(Hydroxyethyl)-L-valine.
Proposed Laboratory Synthesis Protocol
This protocol describes a self-validating system where reaction progress is monitored, and the final product is rigorously purified and characterized.
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Dissolution: Dissolve L-valine (1.0 eq) in an aqueous solution of sodium bicarbonate (2.5 eq) with gentle heating (40-50 °C) to ensure complete dissolution and formation of the sodium salt.
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Reagent Addition: Add 2-bromoethanol (1.2 eq) dropwise to the solution while maintaining the temperature. The reaction is typically performed in a sealed vessel to prevent the evaporation of the volatile bromoethanol.
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Reaction Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the L-valine spot and the appearance of a new, more polar product spot.
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Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to pH ~3-4 with a dilute acid (e.g., 1M HCl). This step protonates the product and unreacted valine, making them less water-soluble.
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Purification: The crude product can be purified by ion-exchange chromatography. Load the acidified solution onto a strong cation exchange resin. Wash the resin with water to remove salts and unreacted 2-bromoethanol. Elute the amino acid products with a dilute ammonia solution.
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Final Isolation: Collect the fractions containing the desired product (identified by TLC or LC-MS). Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield N-2-(Hydroxyethyl)-L-valine as a solid. Further purification can be achieved by recrystallization from a water/ethanol mixture.
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Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and Mass Spectrometry.
Spectroscopic Characterization (Predicted)
Structural confirmation is paramount. The following table outlines the expected spectral data, which distinguishes the product from its L-valine precursor.
| Technique | Expected Observations for N-2-(Hydroxyethyl)-L-valine |
| ¹H NMR | Signals for the valine backbone (α-H, β-H, γ-CH₃) plus two new triplets around ~3.0-3.3 ppm (-N-CH₂ -) and ~3.6-3.8 ppm (-CH₂ -OH), each integrating to 2H. |
| ¹³C NMR | Signals for the valine carbons plus new signals around ~50-55 ppm (-N-C H₂-) and ~58-62 ppm (-C H₂-OH). |
| Mass Spec (ESI+) | Expected molecular ion peak [M+H]⁺ at m/z 162.11. |
| IR Spectroscopy | Broad O-H stretch (~3400-3200 cm⁻¹), C=O stretch of carboxylic acid (~1720 cm⁻¹), and N-H bend (~1600 cm⁻¹). |
Part 3: Biological Significance and Analytical Methodologies
The primary significance of N-2-(Hydroxyethyl)-L-valine is its role as a biomarker of ethylene oxide (EO) exposure.
Mechanism of Formation: A Biomarker of Exposure
Ethylene oxide is an alkylating agent that reacts with nucleophilic sites in proteins and DNA. In blood, EO reacts with the N-terminal valine residue of the globin chains in hemoglobin. This reaction is a covalent modification, forming a stable N-(2-hydroxyethyl)-L-valine (HEV) adduct.[2][12]
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Causality of Biomarker Utility: Hemoglobin has a long lifespan in circulation (approximately 120 days). Therefore, the level of the HEV adduct provides an integrated measure of cumulative EO exposure over the preceding months, making it a superior biomarker to measuring transient EO levels in blood or air.[12] This adduct represents a "biologically effective dose," as it reflects the amount of EO that has reached and reacted with a target macromolecule.[2]
Caption: Formation of the HEV adduct on hemoglobin.
Authoritative Analytical Workflow for Quantification
The gold-standard method for quantifying HEV in globin is based on acidic hydrolysis followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This approach has superseded older, more laborious methods like the modified Edman degradation.[1]
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Expertise Insight: The choice of total acidic hydrolysis is critical. While it destroys the protein's primary structure, it efficiently and quantitatively liberates the N-2-(Hydroxyethyl)-L-valine molecule from the N-terminus, allowing for direct analysis. This method is more robust, repeatable, and accurate than the multi-step Edman degradation procedure.[1]
Caption: Workflow for quantifying HEV from blood samples.
Detailed Experimental Protocol: LC-MS/MS Quantification
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Globin Isolation:
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Collect whole blood in EDTA-containing tubes.
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Lyse red blood cells with deionized water.
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Precipitate globin by adding the hemolysate to an acidic acetone solution.
-
Centrifuge to pellet the globin, wash with acetone, and dry the protein.
-
-
Acidic Hydrolysis:
-
Accurately weigh a portion of the dried globin (e.g., 20-30 mg).
-
Add an internal standard (e.g., deuterated N-2-(Hydroxyethyl)-L-valine-d4).[5]
-
Add 6M HCl and heat in a sealed tube at 110°C for 24 hours to completely hydrolyze the protein into its constituent amino acids.
-
-
Sample Cleanup:
-
Neutralize the hydrolysate.
-
Perform solid-phase extraction (SPE) using a cation exchange cartridge to separate the amino acids from salts and other matrix components.
-
Elute the amino acids and dry the eluate.
-
-
LC-MS/MS Analysis:
-
Reconstitute the sample in a suitable mobile phase.
-
Inject the sample onto a reverse-phase or HILIC HPLC column.
-
Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify N-2-(Hydroxyethyl)-L-valine and its deuterated internal standard.
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Quantify the amount of N-2-(Hydroxyethyl)-L-valine by comparing its peak area ratio to the internal standard against a calibration curve prepared with a certified reference standard.
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Applications in Research and Health
-
Occupational Health: Biomonitoring of workers in industries that use or produce ethylene oxide, such as medical sterilization facilities and chemical plants, to ensure exposure is below safety limits.[1][12]
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Tobacco Smoke Exposure: Quantifying exposure to tobacco smoke, including secondhand smoke, as it is a significant non-occupational source of ethylene oxide.[2][3] Studies show a direct correlation between the number of cigarettes smoked and HEV levels.[2][3]
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Epidemiology: Used in large-scale studies to investigate the association between ethylene oxide exposure and the risk of developing certain cancers.[2]
Part 4: Safety, Handling, and Storage
As a research chemical, N-2-(Hydroxyethyl)-L-valine should be handled with appropriate care. While the L-isomer itself is not extensively characterized for hazards, data for the related DL-isomer indicates it is corrosive and can cause serious eye damage.[10] Therefore, caution is warranted.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Handle in a well-ventilated area or under a chemical fume hood.[13] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents to ensure long-term stability.[][13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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N-2-(Hydroxyethyl)-L-valine. PubChem, National Institutes of Health. [Link]
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2-Hydroxyethylvaline. PubChem, National Institutes of Health. [Link]
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L-Valine Safety Data Sheet. Shanghai Kyowa Amino Acid Co., Ltd. via Bio Line Integratori. [Link]
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Mráz, J., et al. (2018). Determination of N-(2-hydroxyethyl)valine in globin of ethylene oxide-exposed workers using total acidic hydrolysis and HPLC-ESI-MS2. Toxicology Letters, 298, 110-115. PubMed. [Link]
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Pastorelli, R., et al. (1999). Formation of N-(2-hydroxyethyl)valine due to exposure to ethylene oxide via tobacco smoke: A risk factor for onset of cancer. Environmental Research, 81(1), 62-71. PubMed. [Link]
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L-Valine Safety Data Sheet. PALS. [Link]
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2-Hydroxyethyl L-valinate. PubChem, National Institutes of Health. [Link]
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N-(2-hydroxyethyl)-beta-alanine. PubChem, National Institutes of Health. [Link]
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Mráz, J., et al. (2020). N-(2-Hydroxyethyl)-l-valyl-l-leucine: a novel urinary biomarker of ethylene oxide exposure in humans. Toxicology Letters, 326, 18-22. PubMed. [Link]
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N-(2-Hydroxyethyl)glycine. PubChem, National Institutes of Health. [Link]
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Lin, D. P., et al. (2005). Formation of N-(2-hydroxyethyl)valine in human hemoglobin-effect of lifestyle factors. Journal of analytical toxicology, 29(4), 232-238. [Link]
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